molecular formula C17H18N2O5 B3974762 N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide

N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide

Cat. No.: B3974762
M. Wt: 330.33 g/mol
InChI Key: XSIXWMNRUJKWSO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide is an organic compound characterized by the presence of methoxy, nitro, and propoxy functional groups attached to a benzamide core

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-9-24-14-6-4-5-12(10-14)17(20)18-15-8-7-13(19(21)22)11-16(15)23-2/h4-8,10-11H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIXWMNRUJKWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-propoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Reduction: N-(2-methoxy-4-aminophenyl)-3-propoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitroaniline and 3-propoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer agents, as nitroaromatic compounds are known for their biological activity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide in biological systems is not fully understood. it is hypothesized that the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)urea
  • 1-(2-methoxy-4-nitrophenyl)-3-(2-methoxy-5-nitrophenyl)urea
  • 2-methoxy-4-nitrophenyl isothiocyanate

Uniqueness

N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The propoxy group, in particular, may influence the compound’s solubility and interaction with biological membranes, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide
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N-(2-methoxy-4-nitrophenyl)-3-propoxybenzamide

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